![molecular formula C23H27N3O2S B2676085 N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-40-4](/img/structure/B2676085.png)
N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
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Overview
Description
“N-(2-methoxyphenyl)acetamide” is a chemical compound with the formula C9H11NO2 . It is also known by other names such as o-Acetanisidide, o-Methoxyacetanilide, 2’-Methoxyacetanilide, o-Acetanisidine, N-Acetyl-O-anisidine, Aceto-o-anisidine, Acetanilide, 2’-methoxy-, 2-Methoxyacetanilide, Acetyl-O-anisidine, 2- (Acetylamino)anisole, NSC 4004, Anisidide, o-acet- .
Molecular Structure Analysis
The molecular structure of “N-(2-methoxyphenyl)acetamide” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“N-(2-methoxyphenyl)acetamide” has a molecular weight of 165.1891 . The enthalpy of formation of solid at standard conditions is -1068. kJ/mol and the enthalpy of combustion of solid at standard conditions is -4046.1 ± 1.5 kJ/mol .Scientific Research Applications
Synthesis Techniques
Spiro compounds, including those related to benzo[h]quinazoline derivatives, have been synthesized through various reactions, highlighting the chemical versatility and potential applications of these compounds in further research and development. For example, the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives showcases a method of creating complex spiro structures which could have implications in materials science, catalysis, or pharmaceuticals (Markosyan et al., 1996).
Biological Activities
Some spiro derivatives, specifically those incorporating elements of benzo[h]quinazoline, have been studied for their anti-monoamine oxidase and antitumor activities. This suggests potential therapeutic applications in treating diseases associated with monoamine oxidase such as depression, and in cancer therapy (Markosyan et al., 2015).
Structural and Catalytic Applications
The creation of spiro compounds also includes efforts to understand their structural aspects, which are crucial for designing materials with specific properties or for catalytic purposes. The synthesis and reactivity of various triazolo-annelated quinazolines provide insights into the manipulation of molecular frameworks for desired outcomes, potentially impacting materials science and catalytic chemistry (Al-Salahi, 2010).
Safety and Hazards
“N-(2-Methoxyphenyl)acetamide” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-28-20-13-7-6-12-19(20)24-21(27)16-29-22-17-10-4-5-11-18(17)25-23(26-22)14-8-2-3-9-15-23/h4-7,10-13,25H,2-3,8-9,14-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGNCUPSIUENFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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